![molecular formula C9H11F3N2O2S B13921318 N-[2-amino-5-(trifluoromethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B13921318.png)
N-[2-amino-5-(trifluoromethyl)phenyl]-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-amino-5-(trifluoromethyl)phenyl]-N-methylmethanesulfonamide: is a chemical compound with the molecular formula C9H11F3N2O2S It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-amino-5-(trifluoromethyl)phenyl]-N-methylmethanesulfonamide typically involves the reaction of 2-amino-5-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.
Reduction: Reduction reactions can target the sulfonamide group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products:
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Products may include amines or alcohols.
Substitution: Products may include derivatives with different substituents on the aromatic ring.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a reagent in various organic transformations.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry:
- Utilized in the development of advanced materials with specific chemical properties.
- Employed in the synthesis of agrochemicals for pest control .
Mechanism of Action
The mechanism of action of N-[2-amino-5-(trifluoromethyl)phenyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity. The sulfonamide group can form hydrogen bonds with amino acid residues, further stabilizing the interaction .
Comparison with Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Similar in structure but with two trifluoromethyl groups.
N-(2-amino-5-trifluoromethylphenyl)methanesulfonamide: Lacks the N-methyl group.
N-(2-amino-4-trifluoromethylphenyl)methanesulfonamide: Different position of the trifluoromethyl group.
Uniqueness: N-[2-amino-5-(trifluoromethyl)phenyl]-N-methylmethanesulfonamide is unique due to the presence of both the trifluoromethyl and N-methyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C9H11F3N2O2S |
|---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
N-[2-amino-5-(trifluoromethyl)phenyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C9H11F3N2O2S/c1-14(17(2,15)16)8-5-6(9(10,11)12)3-4-7(8)13/h3-5H,13H2,1-2H3 |
InChI Key |
UCPIIHMBSYXUBA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=CC(=C1)C(F)(F)F)N)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



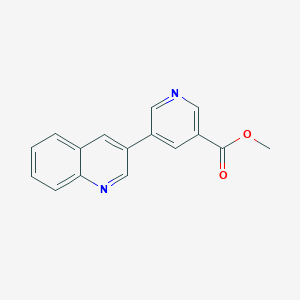
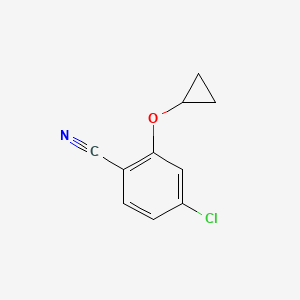
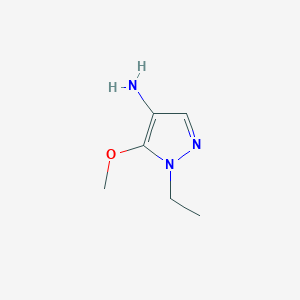

![Methyl 4-[amino(cyano)methyl]benzoate](/img/structure/B13921280.png)
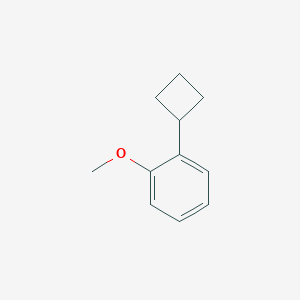
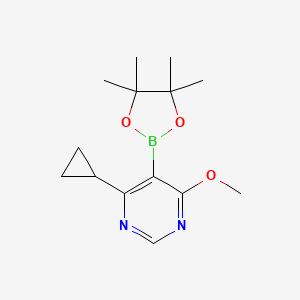


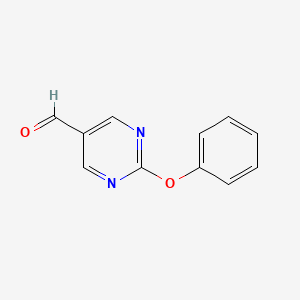
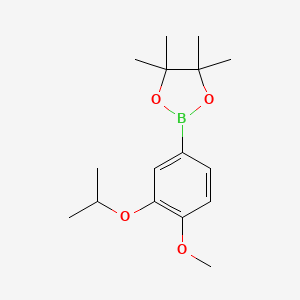
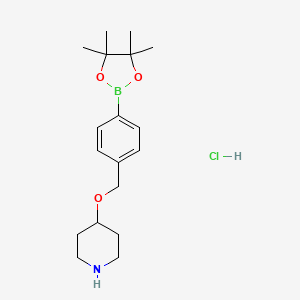
![1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B13921338.png)
